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Compound of Interest

Compound Name: 7-Bromooxazolo[4,5-c]pyridine

CAS No.: 1256822-23-7

Cat. No.: B592052

Get Quote

The initial phase of structural elucidation focuses on gathering fundamental data about the

molecule's composition and connectivity. Mass spectrometry and Nuclear Magnetic Resonance

(NMR) spectroscopy are the cornerstones of this effort.

Mass Spectrometry (MS): The First Clue
Mass spectrometry is the initial and most direct method for determining the molecular weight

and elemental formula of the synthesized compound. For halogenated compounds, it provides

an immediate and unmistakable clue.

Core Directive: Identify the Bromine Isotopic Pattern

The most critical insight from MS in this context is the confirmation of bromine's presence and

the number of bromine atoms in the molecule. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br,

in nearly equal natural abundance (~50.5% and ~49.5%, respectively).[2] This results in a

characteristic isotopic pattern for the molecular ion (M⁺).

Single Bromine Atom: The mass spectrum will exhibit a pair of peaks of nearly equal

intensity, separated by two mass-to-charge units (m/z). These are referred to as the M⁺ and
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M+2 peaks.[2][3]

Two Bromine Atoms: The pattern becomes more complex, showing three peaks (M⁺, M+2,

M+4) with a relative intensity ratio of approximately 1:2:1.[4][5]

Data Presentation: Isotopic Patterns in Mass Spectrometry

Number of Bromine Atoms Isotopic Peaks
Approximate Intensity
Ratio

1 M⁺, M+2 1:1

2 M⁺, M+2, M+4 1:2:1

3 M⁺, M+2, M+4, M+6 1:3:3:1

Table 1: Characteristic MS isotopic patterns for bromo-substituted compounds.[5]

Experimental Protocol: Acquiring High-Resolution Mass Spectra (HRMS)

Sample Preparation: Dissolve a small quantity (~0.1-1 mg) of the purified compound in a

suitable volatile solvent (e.g., methanol, acetonitrile).

Ionization Method: Electrospray ionization (ESI) is typically preferred for polar heterocyclic

compounds like oxazolopyridines as it is a soft ionization technique that usually keeps the

molecular ion intact. Electron Impact (EI) can also be used, though it may lead to more

fragmentation.[6]

Analysis: Inject the sample into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

Data Interpretation:

Locate the molecular ion cluster.

Verify that the observed m/z values match the calculated exact mass for the expected

formula.

Confirm that the isotopic pattern and intensity distribution match the theoretical pattern for

a bromine-containing compound.[7]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The
Architectural Blueprint
While MS confirms what atoms are present, NMR spectroscopy reveals the intricate

connectivity, providing the architectural blueprint of the molecule. A systematic approach using

1D and 2D NMR techniques is essential.[8]

1.2.1 Foundational Spectra: ¹H and ¹³C NMR

¹H NMR: Provides information about the chemical environment of protons. Key aspects to

analyze are:

Chemical Shift (δ): Protons on the pyridine ring typically appear in the aromatic region (δ

7.0-9.0 ppm). The electronegativity of the oxazole ring and the bromine atom will influence

these shifts.

Integration: Confirms the number of protons in each environment.

Coupling Constants (J): Provide crucial information about the relative positions of protons

on the pyridine ring (ortho, meta, para coupling).

¹³C NMR & DEPT: Reveals the carbon skeleton of the molecule.

¹³C NMR: Shows all unique carbon environments.

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH,

CH₂, and CH₃ groups, and quaternary carbons (which are absent in DEPT-135 but present

in the standard ¹³C spectrum). The carbon directly attached to the bromine atom will be

significantly shifted and is a key signal to identify.

1.2.2 Connectivity Analysis: 2D NMR

For oxazolopyridines, where isomerism is a primary challenge, 2D NMR is not optional; it is

mandatory for unambiguous assignment.

Heteronuclear Single Quantum Coherence (HSQC)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 13 Tech Support

https://pdf.benchchem.com/595/Navigating_the_Spectroscopic_Landscape_of_Substituted_Oxazolopyridines_A_Comparative_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592052?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The HSQC experiment correlates proton signals with the carbon atoms to which they are

directly attached (¹JCH coupling).[9][10] Its primary purpose is to create a definitive map of

every C-H bond in the molecule.

Causality: Before you can determine long-range connections, you must know the direct one-

bond connections. The HSQC provides this fundamental dataset, allowing you to assign a

specific proton signal to its corresponding carbon signal.[11] A carbon that appears in the ¹³C

NMR spectrum but has no cross-peak in the HSQC spectrum is a quaternary carbon (or part

of the oxazole core with no attached protons).

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment is arguably the most powerful tool for elucidating the final structure of a

bromo-oxazolopyridine. It reveals correlations between protons and carbons over two to three

bonds (²JCH and ³JCH), and sometimes four bonds in conjugated systems.[9][10] This is how

the molecular "puzzle pieces" identified by ¹H, ¹³C, and HSQC are assembled.

Expertise & Causality: The key to solving the puzzle is to use HMBC to establish connectivity

across quaternary carbons and heteroatoms. To determine the bromine's position, one must

look for ³JCH correlations from a known proton to the carbon atom bearing the bromine (C-

Br). For example, a proton at position 7 of the pyridine ring should show an HMBC

correlation to the carbon at position 5. If bromine is at position 5, this correlation will be

observed, helping to lock in the regiochemistry.

Mandatory Visualization: Key HMBC Correlations for Structure Validation

Below is a diagram illustrating the critical HMBC correlations that would be used to confirm the

structure of a hypothetical 7-Bromo-2-methyloxazolo[4,5-b]pyridine.

Caption: Key HMBC correlations for structural validation.

Experimental Protocol: 2D NMR Acquisition

Spectrometer: Use a high-field NMR spectrometer (400 MHz or higher is recommended for

optimal resolution).[8]
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent

(e.g., CDCl₃, DMSO-d₆).

¹H NMR:

Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker).

Number of Scans: 16-64.

Relaxation Delay (d1): 1-2 seconds.[8]

¹³C NMR:

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay (d1): 2 seconds.[8]

HSQC:

Pulse Program: Use a phase-sensitive gradient-edited sequence (e.g.,

'hsqcedetgpsisp2.3'). This can also provide editing information similar to a DEPT

experiment.

HMBC:

Pulse Program: Use a gradient-selected magnitude sequence (e.g., 'hmbcgplpndqf').

Optimization: The long-range coupling delay is typically optimized for a J-coupling of 8-10

Hz, which is standard for detecting most ²J and ³J correlations.[9]

Part 2: Unambiguous Confirmation & Advanced
Problem Solving
When NMR and MS data are insufficient to differentiate between very similar isomers, or when

absolute stereochemistry is required, more advanced techniques are employed.
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Single-Crystal X-ray Crystallography: The Gold Standard
X-ray crystallography provides an unambiguous, three-dimensional map of the atoms in a

molecule, making it the definitive method for structure confirmation.[12]

Authoritative Grounding: When a suitable single crystal can be grown, this technique

provides incontrovertible proof of connectivity and regiochemistry, resolving any ambiguities

from spectroscopic data.[13] It is the ultimate self-validating system.

Experimental Protocol: Single-Crystal X-ray Diffraction

Crystal Growth: This is often the most challenging step.

Dissolve the purified compound in a minimal amount of a good solvent.

Use techniques like slow evaporation, vapor diffusion of an anti-solvent, or slow cooling to

induce crystallization. Common solvent/anti-solvent pairs include DCM/hexane and Ethyl

Acetate/heptane.

Crystal Mounting: Carefully select a high-quality single crystal and mount it on a goniometer

head.

Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A stream of cold

nitrogen is used to cool the crystal, minimizing thermal motion and improving data quality.

Structure Solution & Refinement: The diffraction pattern is collected and used to solve the

electron density map, from which the atomic positions are determined and refined to yield

the final structure.[14]

Computational Chemistry: The In Silico Arbiter
In cases where crystallography is not feasible, computational methods offer a powerful

alternative for distinguishing between potential isomers.[15]

Expertise & Causality: By using Density Functional Theory (DFT), it is possible to calculate

the theoretical NMR chemical shifts for all proposed isomers.[16][17] The isomer whose

calculated shifts most closely match the experimental data is the most likely correct

structure. This method is particularly powerful for ¹³C chemical shifts, which are sensitive to

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 13 Tech Support

https://pdf.benchchem.com/33/A_Comparative_Guide_to_the_Structural_Validation_of_Oxazole_Derivatives_X_ray_Crystallography_in_Focus.pdf
https://www.researchgate.net/publication/321893113_One_pot_synthesis_X-ray_crystal_structure_of_2-2'-hydroxyphenyloxazolo45-bpyridine_derivatives_and_studies_of_their_optical_properties
https://pmc.ncbi.nlm.nih.gov/articles/PMC8838196/
https://pubs.acs.org/doi/10.1021/ol0611346
https://pubmed.ncbi.nlm.nih.gov/30769377/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12670067/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592052?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


subtle electronic and steric differences.[15] Comparing the Mean Absolute Error (MAE)

between the experimental and calculated shifts for each candidate structure provides a

quantitative basis for the assignment.

Experimental Protocol: DFT-Based NMR Chemical Shift Prediction

Structure Generation: Build 3D models of all plausible isomers in a molecular modeling

program.

Geometry Optimization: Perform a geometry optimization for each isomer using a suitable

level of theory (e.g., HF/3-21G or B3LYP/6-31G(d)).[15]

NMR Calculation: Using the optimized geometry, calculate the NMR shielding tensors using

a higher level of theory, such as the GIAO method with the mPW1PW91/6-31G(d,p) DFT

method.[15]

Data Analysis: Convert the calculated absolute shieldings to chemical shifts by referencing

them against a standard (e.g., TMS). Compare the predicted ¹H and ¹³C spectra for each

isomer with the experimental data to find the best fit.

Part 3: Integrated Strategy - A Self-Validating
Workflow
The structural elucidation of a bromo-substituted oxazolopyridine is not a linear process but an

integrated workflow where each piece of data validates the others.

Mandatory Visualization: The Elucidation Workflow
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Caption: Integrated workflow for structural elucidation.
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This workflow demonstrates a robust, self-validating system. The initial data from MS and NMR

lead to a proposed structure. If any ambiguity exists, advanced methods like X-ray

crystallography or computational analysis are employed to provide the final, definitive answer,

ensuring the highest level of scientific integrity.

References
Semenov, V. A., Samultsev, D. O., & Krivdin, L. B. (2019). DFT computational schemes for

15N NMR chemical shifts of the condensed nitrogen-containing heterocycles. Magnetic

Resonance in Chemistry, 57(7), 346-358. Available from: [Link]

St. Gelais, R., et al. (2016). Computational Methods to Predict the Regioselectivity of

Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of

Organic Chemistry. Available from: [Link]

ResearchGate. (n.d.). One pot synthesis, X-ray crystal structure of 2-(2′-

hydroxyphenyl)oxazolo[4,5-b]pyridine derivatives and studies of their optical properties.

ResearchGate. Available from: [Link]

Li, A., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine

substitution pattern of polybrominated diphenyl ethers. PubMed. Available from: [Link]

Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure

Revision of Hexacyclinol. Organic Letters. Available from: [Link]

Alcorta, A., et al. (2026). A Computational Study of the NMR Chemical Shifts of

Polynitropyrazoles. Magnetic Resonance in Chemistry, 64(1), 97-113. Available from: [Link]

Venkatachalam, T. K., Pierens, G. K., & Reutens, D. C. (2010). Synthesis and

Characterization of Oxazolopyridine and Benzoxazole Derivatives. Letters in Organic

Chemistry, 7(7), 519-527. Available from: [Link]

Krivdin, L. B. (2019). Computational protocols for calculating 13C NMR chemical shifts.

Progress in Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-

methylpropane. docbrown.info. Available from: [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/30769377/
https://pubs.acs.org/doi/10.1021/acs.joc.6b00584
https://www.researchgate.net/publication/283483984_One_pot_synthesis_X-ray_crystal_structure_of_2-2'-hydroxyphenyloxazolo45-bpyridine_derivatives_and_studies_of_their_optical_properties
https://pubmed.ncbi.nlm.nih.gov/24694200/
https://pubs.acs.org/doi/10.1021/ol0611346
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10889988/
https://www.ingentaconnect.com/content/ben/loc/2010/00000007/00000007/art00003
https://www.researchgate.net/publication/333767850_Computational_protocols_for_calculating_13C_NMR_chemical_shifts
https://www.docbrown.info/page07/ssmass6.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592052?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Source not

specified. Available from: [Link]

Amanote Research. (n.d.). Synthesis and Characterization of 4-((5-Bromo-1h-Pyrazolo [3,4-

B]pyridin-3-Yl)amino)-N-(Substituted)benzenesulfonamide as Antibacterial. Amanote

Research. Available from: [Link]

MDPI. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank,

2022(3), M1440. Available from: [Link]

Google Patents. (n.d.). CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo
[4,5-b] pyridine-2-ketone. Google Patents.

Chan, S. J., et al. (2009). (79)Br NMR spectroscopy as a practical tool for kinetic analysis.

Magnetic Resonance in Chemistry, 47(4), 342-7. Available from: [Link]

The Organic Chemistry Tutor. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC).

YouTube. Available from: [Link]

ResearchGate. (n.d.). Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne.

ResearchGate. Available from: [Link]

Kumar, S. S., et al. (2024). Synthesis, Characterization and Antimicrobial Screening of

Oxazolopyridine Derivatives. Journal of Drug Discovery and Therapeutics, 12(5). Available

from: [Link]

YouTube. (2023). Bromo pattern in Mass Spectrometry. YouTube. Available from: [Link]

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Available from: [Link]

MDPI. (2022). X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and

Oxazolin-2(3H)-one. Molbank, 2022(4), M1495. Available from: [Link]

Semantic Scholar. (n.d.). Mass spectrometry of heterocyclic compounds. Semantic Scholar.

Available from: [Link]

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.

ResearchGate. Available from: [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 13 Tech Support

https://chem.libretexts.org/@api/deki/files/42079/2_Mass_Spectrometry_and_IR.pdf?revision=1
https://amanote.com/publication/synthesis-and-characterization-of-4-5-bromo-1h-pyrazolo-3-4-b-pyridin-3-yl-amino-n-substituted-benzenesulfonamide-as-antibacterial-and-1
https://www.mdpi.com/1422-8599/2022/3/M1440
https://pubmed.ncbi.nlm.nih.gov/19189283/
https://www.youtube.com/watch?v=D-v-K024i6k
https://www.researchgate.net/publication/225883212_Fluorescence_properties_of_the_derivatives_of_oxazolo45-bpyridyne
https://jddt.in/index.php/jddt/article/view/5162
https://www.youtube.com/watch?v=1u1fE5t3y-4
https://nmr.columbia.edu/content/hsqc-and-hmbc
https://www.mdpi.com/1422-8599/2022/4/M1495
https://www.semanticscholar.org/paper/Mass-spectrometry-of-heterocyclic-compounds-Porter/2b7a42168344558e8095b5a265691129b0f4989e
https://www.researchgate.net/publication/236166160_Mass_spectrometry_of_halogen-containing_organic_compounds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592052?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug

Purification. AZoM.com. Available from: [Link]

DTIC. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical

Information Center. Available from: [Link]

PubMed Central (PMC). (2014). Identification of metabolites from 2D 1H-13C HSQC NMR

using peak correlation plots. National Center for Biotechnology Information. Available from:

[Link]

The Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and

HMBC. YouTube. Available from: [Link]

Chemguide. (n.d.). mass spectra - the M+2 peak. Chemguide. Available from: [Link]

Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.

Chemistry LibreTexts. Available from: [Link]

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry

LibreTexts. Available from: [Link]

PubMed Central (PMC). (n.d.). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-

a]pyridine-3-amine. National Center for Biotechnology Information. Available from: [Link]

PubMed. (2015). Benzoxazoles and oxazolopyridines in medicinal chemistry studies.

National Center for Biotechnology Information. Available from: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Benzoxazoles and oxazolopyridines in medicinal chemistry studies - PubMed
[pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.azom.com/article.aspx?ArticleID=21087
https://apps.dtic.mil/sti/citations/AD0728880
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4267713/
https://www.youtube.com/watch?v=uR-h3Q-gE-g
https://www.chemguide.co.uk/analysis/masspec/mplus2.html
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(Morsch_et_al.)/07%3A_Structure_Determination_II_-_Nuclear_Magnetic_Resonance/7.04%3A_Two_Dimensional_Heteronuclear_NMR_Spectroscopy
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/10%3A_Organohalides/10.01%3A_Names_and_Structures_of_Alkyl_Halides
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8623707/
https://pubmed.ncbi.nlm.nih.gov/25487760/
https://www.benchchem.com/product/b592052?utm_src=pdf-custom-synthesis#bc-rfq
https://pubmed.ncbi.nlm.nih.gov/25487760/
https://pubmed.ncbi.nlm.nih.gov/25487760/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592052?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. chem.libretexts.org [chem.libretexts.org]

3. chemguide.co.uk [chemguide.co.uk]

4. whitman.edu [whitman.edu]

5. youtube.com [youtube.com]

6. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of
polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

7. pdf.benchchem.com [pdf.benchchem.com]

8. pdf.benchchem.com [pdf.benchchem.com]

9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

10. chem.libretexts.org [chem.libretexts.org]

11. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots -
PMC [pmc.ncbi.nlm.nih.gov]

12. pdf.benchchem.com [pdf.benchchem.com]

13. researchgate.net [researchgate.net]

14. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC
[pmc.ncbi.nlm.nih.gov]

15. pubs.acs.org [pubs.acs.org]

16. DFT computational schemes for 15 N NMR chemical shifts of the condensed nitrogen-
containing heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

17. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Part 1: The Primary Toolkit - Assembling the Molecular
Puzzle]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b592052/docs#part-1-the-primary-toolkit-assembling-
the-molecular-puzzle]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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